molecular formula C20H20N2OS B2630197 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide CAS No. 392246-64-9

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide

Cat. No.: B2630197
CAS No.: 392246-64-9
M. Wt: 336.45
InChI Key: MEVWVMIYWXJZJG-UHFFFAOYSA-N
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Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C20H20N2OS and its molecular weight is 336.45. The purity is usually 95%.
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Scientific Research Applications

Anti-Cancer Potential

Research into thiazolyl derivatives, such as N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide, reveals promising anti-cancer applications. A study conducted by Mahmoud et al. (2021) employed microwave-assisted synthesis to create thiazole derivatives exhibiting significant antitumor activity against MCF-7 tumor cells, suggesting potential as anti-breast cancer agents. This approach underscores the efficiency and efficacy of novel thiazolyl compounds in cancer research, potentially leading to breakthroughs in chemotherapy alternatives (Mahmoud et al., 2021).

Development of Quality Control Methods for Anticonvulsants

Another important application involves the development of quality control methods for promising anticonvulsant derivatives. Research by Sych et al. (2018) focused on N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating high anticonvulsive activity and proposing it for further preclinical studies. The study developed methods for identification, impurity determination, and quantitative analysis, essential for the standardization and quality control of new medicinal substances (Sych et al., 2018).

Synthesis for Medicinal Chemistry

The synthesis of complex organic compounds, including thiazolyl derivatives, plays a crucial role in drug discovery and development. Idhayadhulla et al. (2010) synthesized a new compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, characterized by various spectroscopic methods. Such syntheses contribute to the expansion of chemical libraries with potential pharmacological applications, paving the way for the discovery of novel therapeutic agents (Idhayadhulla et al., 2010).

Antimicrobial Activities

Compounds derived from thiazole structures have also been investigated for their antimicrobial properties. Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, demonstrating significant antimicrobial activities against various bacterial and fungal strains. This research highlights the potential of thiazolyl derivatives in developing new antimicrobial agents to combat resistant strains of microorganisms (Wardkhan et al., 2008).

Biochemical Analysis

Biochemical Properties

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to act as a nucleophilic catalyst, facilitating the synthesis of diverse organic compounds . The compound’s thiazole ring structure allows it to engage in electrophilic and nucleophilic substitutions, making it a versatile agent in biochemical reactions . Additionally, this compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways and influencing cellular functions .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic interventions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s thiazole ring structure allows it to bind to enzyme active sites, thereby inhibiting their activity . This inhibition can result in the modulation of biochemical pathways and cellular functions. Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged experimental use . Its degradation products may also exhibit biological activity, influencing the overall outcome of experiments. Long-term studies have indicated that this compound can have sustained effects on cellular processes, making it a valuable tool for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular function and metabolic processes . Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent. These findings underscore the importance of optimizing dosage regimens for therapeutic applications and experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s thiazole ring structure allows it to participate in redox reactions, influencing the overall metabolic balance within cells . Additionally, it can modulate the activity of key metabolic enzymes, thereby affecting the production and utilization of metabolites . These interactions highlight the compound’s potential as a modulator of metabolic pathways and a tool for studying metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, facilitating its intracellular distribution . Additionally, it can interact with binding proteins that regulate its localization and accumulation within specific cellular compartments . These properties enable the compound to exert its effects at targeted sites within cells and tissues, making it a valuable tool for studying cellular processes and developing therapeutic interventions.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can influence metabolic processes and enzyme activity . These localization patterns highlight the compound’s versatility and potential for studying subcellular processes.

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-4-15-6-9-16(10-7-15)18-12-24-20(21-18)22-19(23)17-8-5-13(2)14(3)11-17/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVWVMIYWXJZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.